molecular formula C41H46ClNO5S2 B587321 {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1242260-05-4

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid

Cat. No. B587321
M. Wt: 732.391
InChI Key: SJNODSMYYCYZTO-RERZGLEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, also known as {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, is a useful research compound. Its molecular formula is C41H46ClNO5S2 and its molecular weight is 732.391. The purity is usually 95%.
BenchChem offers high-quality {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

  • The ABTS/PP decolorization assay is used to measure the antioxidant capacity of substances, including the analysis of specific reaction pathways that some antioxidants undergo. This method, although popular for its sensitivity, raises questions regarding its application due to the specificity of reactions such as coupling, which might bias comparisons between antioxidants (Ilyasov et al., 2020).

Antimicrobial and Antitubercular Activities

  • Research into modifying isoniazid (INH) structures has led to the evaluation of derivatives for their antitubercular activity, demonstrating significant activity against resistant strains of mycobacteria. This highlights the potential for chemical modifications in enhancing the efficacy of compounds against microbial resistance (Asif, 2014).

Organic Pollutants Degradation

  • The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This approach enhances the efficiency and range of substrates that can be treated, indicating a valuable method for environmental remediation efforts (Husain & Husain, 2007).

Chemical Warfare Agent Degradation

  • The degradation of chemical warfare agents and their products has been assessed, providing insights into their environmental fate, mammalian, and ecotoxicity. Understanding the degradation pathways of such agents is crucial for environmental and occupational health, offering guidance for the cleanup and decontamination of affected areas (Munro et al., 1999).

Stabilization and Controlled Release of Compounds

  • Research into the stabilization and controlled release of gaseous or volatile compounds, such as 1-methylcyclopropene (1-MCP) and chlorine dioxide (ClO2), aims to improve the safety and quality of fresh produce. This area underscores the importance of innovative packaging and treatment methods to extend shelf life and ensure food safety (Chen et al., 2020).

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNODSMYYCYZTO-RERZGLEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743994
Record name {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid

CAS RN

1242260-05-4
Record name Montelukast bis-sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST BIS-SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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